molecular formula C26H21N3O B2676493 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide CAS No. 850932-07-9

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2676493
CAS No.: 850932-07-9
M. Wt: 391.474
InChI Key: RHQREQFYZHIDRU-UHFFFAOYSA-N
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Description

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a naphthalene ring and an imidazo[1,2-a]pyridine moiety

Scientific Research Applications

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the naphthalene moiety: This step involves the acylation of the imidazo[1,2-a]pyridine core with a naphthalene derivative, such as naphthoyl chloride, in the presence of a base like pyridine or triethylamine.

    Final coupling reaction: The final step is the coupling of the intermediate with an appropriate amine or amide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide
  • N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(phenyl)acetamide
  • N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)acetamide

Uniqueness

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide is unique due to its specific structural features, such as the position of the methyl group and the naphthalene ring

Properties

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O/c1-18-14-15-29-23(16-18)27-25(20-9-3-2-4-10-20)26(29)28-24(30)17-21-12-7-11-19-8-5-6-13-22(19)21/h2-16H,17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQREQFYZHIDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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